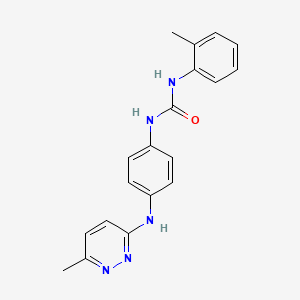
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as GSK-J4 and belongs to the class of isoxazole carboxamides.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Isoxazole derivatives, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , have been extensively studied for their potential as anticancer agents. These compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways critical for tumor growth and survival . For example, phenyl-isoxazole-carboxamide derivatives have shown potent activity against hepatocellular carcinoma and breast carcinoma cell lines .
Drug Discovery and Design
The isoxazole ring is a common moiety in many commercially available drugs. Its incorporation into new compounds can expand the drug-like chemical space and bind to biological targets based on chemical diversity . This makes 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide a valuable scaffold for the design and synthesis of new pharmacologically active molecules.
Antioxidant Properties
While the antioxidant activity of phenyl-isoxazole-carboxamide derivatives is generally weak, some compounds have shown moderate activity against specific enzymes like DPPH . This suggests that modifications to the isoxazole scaffold could enhance its antioxidant potential, which is crucial in combating oxidative stress-related diseases.
Metal-Free Synthetic Routes
The development of eco-friendly synthetic strategies for isoxazole compounds is of significant interest. Metal-free synthetic routes are desirable due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . This research area focuses on creating new methods to synthesize isoxazole derivatives, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , without the use of metal catalysts.
Sensing Applications
Isoxazole derivatives can be designed to function as sensors due to their ability to interact with various biological targets. The chemical structure of isoxazoles allows for the development of compounds that can detect or measure biological or chemical processes, which is valuable in diagnostic and analytical chemistry .
Nanocatalysis
The field of nanocatalysis explores the use of nanoparticles as catalysts to enhance the efficiency of chemical reactions. Isoxazole derivatives, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , can be utilized in the design of nanocatalysts due to their structural features and reactivity .
Antimicrobial Activity
Isoxazole compounds have been investigated for their antimicrobial properties. The structural diversity of isoxazole derivatives allows them to act against a broad spectrum of microbial pathogens, making them candidates for the development of new antimicrobial agents .
Biological Activity Profiling
The diverse biological activities of isoxazole derivatives make them suitable for high-throughput screening and biological activity profiling. This application involves testing a wide range of isoxazole-based compounds, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , against various biological targets to identify potential therapeutic uses .
Eigenschaften
IUPAC Name |
5-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(19-14-20(28-25-19)17-8-2-1-3-9-17)24-15-16-7-6-10-18(13-16)27-21-11-4-5-12-23-21/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLIWXZFSEGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

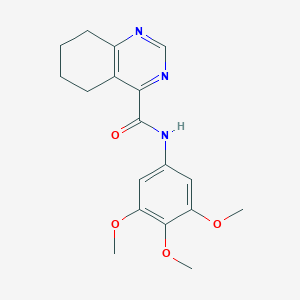
![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
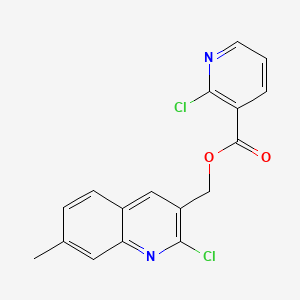
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
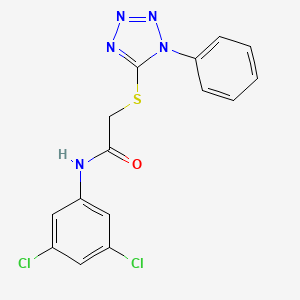
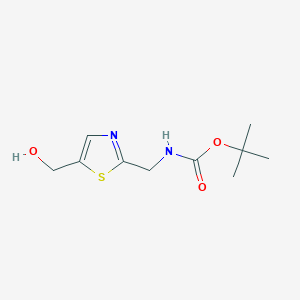
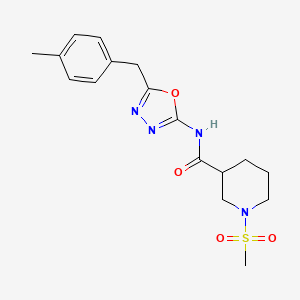
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
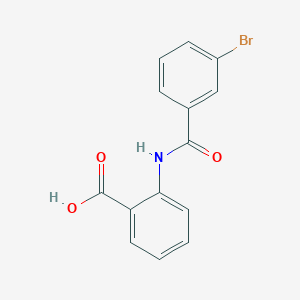
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
